Product packaging for 3-[(Oxan-4-yloxy)methoxy]azetidine(Cat. No.:)

3-[(Oxan-4-yloxy)methoxy]azetidine

Cat. No.: B13637756
M. Wt: 187.24 g/mol
InChI Key: AHSVMKUNMFNSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Oxan-4-yloxy)methoxy]azetidine is a high-value, synthetically versatile chemical building block designed for research use only. This specialized compound features a unique molecular architecture that combines an azetidine ring—a saturated four-membered nitrogen heterocycle—with a tetrahydroppyran (oxane) ether moiety. The azetidine ring is a prominent pharmacophore in medicinal chemistry, known for its role in constraining molecular conformation and improving metabolic stability in drug candidates . It is a key structural component in various biologically active molecules, including certain antihypertensive drugs and cytotoxic alkaloids . The integration of the oxane ring further enhances the compound's potential as a spacer or solubility-modifying group in molecular design. Its primary research application is as a key intermediate in the synthesis of more complex molecules for pharmaceutical development and chemical biology. Scientists utilize this compound in the exploration of new therapeutic agents, leveraging its heterocyclic rings as core scaffolds. The structure is also of significant interest in the development of novel amino acid derivatives and peptides, where it can serve as a conformationally restricted analogue of proline or other amino acids, thereby influencing the peptide's three-dimensional structure and biological activity . As a building block, it is suitable for various synthetic transformations, including cross-coupling reactions and aza-Michael additions, which are powerful methods for constructing C–N bonds and creating diverse chemical libraries . This product is provided as a solid and is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate precautions, referring to the material safety data sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B13637756 3-[(Oxan-4-yloxy)methoxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

3-(oxan-4-yloxymethoxy)azetidine

InChI

InChI=1S/C9H17NO3/c1-3-11-4-2-8(1)12-7-13-9-5-10-6-9/h8-10H,1-7H2

InChI Key

AHSVMKUNMFNSFD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCOC2CNC2

Origin of Product

United States

Strategic Synthetic Methodologies for 3 Oxan 4 Yloxy Methoxy Azetidine and Its Analogues

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler precursors. lkouniv.ac.inusq.edu.au This process involves disconnecting bonds in the target molecule to identify potential starting materials and key intermediates.

The azetidine (B1206935) ring is a strained four-membered heterocycle, and its synthesis is a key challenge. rsc.org The most common and reliable disconnections for the azetidine ring involve breaking one of the carbon-nitrogen (C-N) bonds. This approach corresponds to the forward reaction of an intramolecular cyclization, a widely used method for forming small rings. ox.ac.uk

For the target molecule, 3-[(Oxan-4-yloxy)methoxy]azetidine, a C-N disconnection leads to a linear precursor, specifically a 3-aminopropyl derivative with a suitable leaving group at the 1-position. This strategy simplifies the complex cyclic system into an acyclic chain that is often easier to assemble. The key intermediate for this strategy would be a compound like 2-((oxan-4-yloxy)methoxy)propane-1,3-diamine or a related derivative where one amine is protected and the other is poised for cyclization after converting a hydroxyl group into a leaving group.

Key Retrosynthetic Disconnections for the Azetidine Ring:

Disconnection TypeBond CleavedPrecursor IntermediateForward Reaction Type
C-N Bond Cleavage C2-N1 or C4-N1Acyclic 1,3-aminohalide or 1,3-aminosulfonateIntramolecular Nucleophilic Substitution ox.ac.uk
[2+2] Cycloaddition C2-C3 and N1-C4Imine and AlkeneAza Paterno-Büchi reaction rsc.org
Ring Contraction C-C bond in pyrrolidine (B122466)Substituted PyrrolidinoneFavorskii-type rearrangement organic-chemistry.org

This analysis suggests that the most direct route to the azetidine core of the target molecule is through the cyclization of a functionalized 1,3-propane derivative.

The side chain at the 3-position of the azetidine ring contains two ether linkages, forming a formal acetal. Disconnecting these ether bonds (C-O bonds) is a logical step in the retrosynthetic analysis.

Disconnection of the Methoxy (B1213986) Acetal: The bond between the central methylene (B1212753) carbon and the methoxy group can be disconnected. This reveals a precursor alcohol on the azetidine ring and a chloromethyl methyl ether or a similar formaldehyde-methanol equivalent.

Disconnection of the Oxanyloxy Acetal: Similarly, disconnecting the bond between the central methylene carbon and the oxan-4-yloxy group simplifies the structure to azetidin-3-ol, formaldehyde, and oxan-4-ol.

Combining these disconnections, the entire side chain can be traced back to azetidin-3-ol as a key intermediate. The formation of the -(O)-CH₂-(O)- linkage is an acetal formation. This can be achieved by reacting azetidin-3-ol with a reagent like methoxymethyl chloride (MOM-Cl) or by reacting it with formaldehyde and tetrahydropyran-4-ol under acidic conditions. The synthesis of such complex ether linkages often involves protecting group strategies to ensure selective reaction at the desired hydroxyl groups. smolecule.com

A plausible retrosynthetic pathway is shown below:

Target: this compound

Disconnect Acetal: Leads to N-protected azetidin-3-ol, formaldehyde, and tetrahydropyran-4-ol.

Disconnect Azetidine Ring (C-N): Leads to an acyclic precursor like N-protected 2-(hydroxymethyl)-3-aminopropan-1-ol, which can be derived from simpler starting materials like serine or glycerol derivatives.

While the name this compound does not specify any stereochemistry, the potential for chirality exists, particularly if substituted analogues are considered or if the synthesis proceeds through chiral intermediates. Achieving stereochemical control is a critical aspect of modern organic synthesis. researchgate.net

In the synthesis of azetidine derivatives, stereochemistry can be introduced or controlled at several stages:

Starting Material Control: Using an enantiomerically pure starting material, such as a chiral amino acid or a diol, can set the stereochemistry early in the synthetic sequence. acs.org

Asymmetric Cyclization: The key ring-forming reaction can be designed to proceed stereoselectively. For instance, an intramolecular SN2 reaction to form the azetidine ring occurs with inversion of configuration at the carbon bearing the leaving group, which must be considered when designing the acyclic precursor. ox.ac.uk

Chiral Catalysis: The use of chiral catalysts, for example in C-H amination or cycloaddition reactions, can induce enantioselectivity in the formation of the azetidine ring. rsc.org

Controlling the stereochemistry of the acyclic precursor to the azetidine ring is crucial, as the stereochemical information is often directly transferred to the final cyclic product during the irreversible ring-closure step. ox.ac.uk

Construction of the Azetidine Core within the Chemical Compound

The construction of the strained four-membered azetidine ring is the cornerstone of the synthesis. magtech.com.cn Numerous methods have been developed, ranging from classical cyclizations to modern catalytic approaches.

The formation of the azetidine ring can be accomplished through various cyclization strategies. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Overview of Major Azetidine Ring Formation Strategies:

MethodDescriptionKey Features
Intramolecular Nucleophilic Substitution A nitrogen nucleophile displaces a leaving group on a γ-carbon. egyankosh.ac.inox.ac.ukHigh reliability; stereochemistry is dependent on the precursor.
[2+2] Photocycloaddition A light-induced reaction between an imine and an alkene (Aza Paterno-Büchi reaction). rsc.orgProvides access to highly functionalized azetidines.
Palladium-Catalyzed C-H Amination An intramolecular reaction where a C-H bond is converted into a C-N bond. rsc.orgorganic-chemistry.orgAllows for the use of less pre-functionalized substrates.
Radical Cyclization An anti-Baldwin 4-exo-dig cyclization of ynamides can form the azetidine ring. nih.govOffers a unique pathway for ring formation under mild conditions.
Ring Expansion/Contraction Rearrangement of aziridines or pyrrolidines to form the azetidine ring. organic-chemistry.orgmagtech.com.cnacs.orgUseful for creating specific substitution patterns.

Among the most common and robust methods for azetidine synthesis is the intramolecular cyclization of γ-amino compounds bearing a leaving group. ox.ac.uk This typically involves the attack of a primary or secondary amine on a carbon atom three atoms away, which is attached to a good leaving group such as a halide or a sulfonate ester (e.g., mesylate, tosylate). The reaction is generally performed in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

Another powerful variant is the intramolecular aminolysis of epoxides. nih.gov In this approach, a γ-amino epoxide undergoes a ring-opening cyclization. The regioselectivity of the epoxide opening (attack at the C3 or C4 position) is a critical factor. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for promoting the desired C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govnih.govelsevierpure.com This method is notable for its tolerance of various functional groups. nih.govnih.gov

Cyclization Reactions for Four-Membered Ring Formation

Ring Contraction Methodologies

Ring contraction strategies offer a powerful means to access strained four-membered rings like azetidines from more readily available five-membered heterocycles. These methods often involve the rearrangement of a larger ring to a smaller, more strained system.

One notable example is the Favorskii-type rearrangement of α-halo-γ-lactams. While the classical Favorskii rearrangement involves the conversion of α-halo ketones to carboxylic acid derivatives via a cyclopropanone intermediate, an analogous aza-Favorskii reaction can be envisioned for the synthesis of azetidines. Although direct examples leading to 3-alkoxyazetidines are not prevalent, the general principle of base-mediated ring contraction of a suitably functionalized pyrrolidinone precursor is a viable strategy. For instance, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones in the presence of potassium carbonate can yield α-carbonylated N-sulfonylazetidines. nih.gov This method allows for the incorporation of various nucleophiles, including alcohols, which could be a key step in introducing the ether functionality. nih.gov

Another approach involves the photochemical rearrangement of larger heterocyclic systems. While not a direct ring contraction in the classical sense, photochemical methods can induce complex rearrangements that result in the formation of azetidine rings.

The key challenge in applying these methods to the synthesis of this compound lies in the design of a suitable five-membered ring precursor that already contains or can be readily converted to the desired side chain.

Table 1: Ring Contraction Methodologies for Azetidine Synthesis

Precursor Type Reagents and Conditions Product Key Features
α-Bromo N-sulfonylpyrrolidinones K2CO3, various nucleophiles (alcohols, phenols, anilines) α-Carbonylated N-sulfonylazetidines One-pot reaction; incorporates nucleophiles at the α-position. nih.gov
Pyridines Not specified Pyrrolidine derivatives Illustrates the concept of ring contraction of N-heterocycles. nih.govnih.gov
Ring Expansion Strategies from Aziridine Precursors

The ring expansion of three-membered aziridine rings provides a versatile route to four-membered azetidines. These methods often involve the insertion of a one-carbon unit into the aziridine ring. The thermodynamic driving force for the rearrangement of an aziridine to a less strained azetidine makes this an attractive strategy. rsc.org

A common approach involves the reaction of 2-(halomethyl)aziridines with various nucleophiles. rsc.org The reaction of 2-bromomethyl-2-methylaziridines with nucleophiles such as phenoxide has been shown to lead to ring enlargement, yielding 3-substituted azetidines. rsc.org This suggests that a similar reaction with an appropriate alcohol, such as (oxan-4-yloxy)methanol, could potentially be used to synthesize the target compound.

Another powerful method is the reaction of aziridines with carbenoids. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene aziridines results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regio- and stereoselectivity. nih.gov While this specific example leads to a methylene azetidine, the principle of carbene insertion into the C-N bond of an aziridine is a general strategy that could be adapted.

Biocatalytic approaches have also emerged for the one-carbon ring expansion of aziridines to azetidines. Engineered 'carbene transferase' enzymes have been shown to catalyze this transformation with high enantioselectivity via a rsc.orgresearchgate.net-Stevens rearrangement. researchgate.netchemrxiv.orgrsc.org

Table 2: Ring Expansion Strategies for Azetidine Synthesis from Aziridines

Aziridine Precursor Reagents and Conditions Product Key Features
2-(Halomethyl)aziridines Nucleophiles (e.g., phenoxide) 3-Substituted azetidines Thermodynamically driven rearrangement. rsc.org
Bicyclic methylene aziridines Rhodium-bound carbenes Methylene azetidines [3+1] ring expansion with high regio- and stereoselectivity. nih.gov
N-Aryl aziridine-2-carboxylates Carbene transferase enzymes, diazo compounds Chiral azetidines Biocatalytic, highly enantioselective rsc.orgresearchgate.net-Stevens rearrangement. researchgate.netchemrxiv.orgrsc.org
Reductive Cyclization of Imines and β-Lactams

Reductive cyclization represents a direct and efficient method for the construction of the azetidine ring. This strategy typically involves the intramolecular cyclization of a linear precursor containing both the nitrogen atom and a suitable electrophilic carbon center.

The reduction of β-lactams (azetidin-2-ones) is a well-established method for the synthesis of azetidines. magtech.com.cn β-Lactams can be synthesized through various methods, including the Staudinger ketene-imine cycloaddition. nih.gov Subsequent reduction of the carbonyl group, for example with borane or other reducing agents, affords the corresponding azetidine. The availability of a wide range of substituted β-lactams makes this a versatile approach for accessing functionalized azetidines.

Reductive cyclization of β-haloalkylimines is another viable route. magtech.com.cn This method involves the formation of an imine from a β-haloamine, followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the halogen. The cyclization can be promoted by a reducing agent.

While these methods are effective for forming the core azetidine ring, the introduction of the (oxan-4-yloxy)methoxy substituent would require either starting with a precursor already containing this group or performing a subsequent functionalization of a 3-hydroxy or 3-haloazetidine intermediate.

Table 3: Reductive Cyclization Methodologies for Azetidine Synthesis

Precursor Reagents and Conditions Product Key Features
β-Lactams (Azetidin-2-ones) Reducing agents (e.g., borane) Azetidines Versatile due to the wide availability of substituted β-lactams. magtech.com.cn
β-Haloalkylimines Reducing agents Azetidines Direct formation of the azetidine ring from a linear precursor. magtech.com.cn

Cycloaddition Chemistry for Azetidine Synthesis

Cycloaddition reactions provide a powerful and atom-economical way to construct the azetidine ring in a single step from two unsaturated components. These reactions often allow for good control over stereochemistry.

Aza Paternò–Büchi Reactions and Photochemical Approaches

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. rsc.orgresearchgate.netmdpi.comchemistryviews.org This reaction is a powerful tool for the synthesis of functionalized azetidines, although its application has been met with some challenges, such as competing E/Z isomerization of the imine. researchgate.net

Recent advances have focused on visible-light-mediated aza Paternò–Büchi reactions, which offer milder reaction conditions. nih.govresearchgate.net These reactions often employ a photosensitizer to facilitate the cycloaddition. researchgate.net The use of enol ethers as the alkene component in an aza Paternò–Büchi reaction would be a direct method to introduce an alkoxy group at the 3-position of the azetidine ring.

Intramolecular aza Paternò–Büchi reactions have also been developed, providing access to fused azetidine systems. researchgate.net Photochemical approaches are not limited to cycloadditions; for instance, the photo-flow Norrish-Yang cyclization of α-amino ketones can be used to synthesize 3-hydroxyazetidines, which can then be further functionalized.

Table 4: Aza Paternò–Büchi Reactions and Photochemical Approaches for Azetidine Synthesis

Imine Component Alkene Component Conditions Product Key Features
Various imines Various alkenes UV light or visible light with photosensitizer Functionalized azetidines Atom-economical [2+2] cycloaddition. rsc.orgresearchgate.net
Quinoxalinones 1-Arylethenes Visible light, chiral catalyst Enantiomerically enriched azetidines Enantioselective variant of the aza Paternò–Büchi reaction. nih.gov
α-Amino ketones - Photo-flow Norrish-Yang cyclization 3-Hydroxyazetidines Provides a precursor for 3-alkoxyazetidines.
[2+2] Cycloadditions Involving Imine and Alkene Components

Non-photochemical [2+2] cycloaddition reactions between imines and alkenes also provide a valuable route to azetidines. The Staudinger synthesis, which is the reaction of a ketene with an imine to form a β-lactam, is a classic example of a formal [2+2] cycloaddition. nih.gov The resulting β-lactam can then be reduced to the corresponding azetidine.

Direct [2+2] cycloadditions of imines with electron-rich alkenes, such as enol ethers, can be promoted by Lewis acids or high pressure. acs.org The use of an enol ether as the alkene component would directly install an alkoxy group at the 3-position of the azetidine ring. For example, the reaction of an imine with an enol ether derived from (oxan-4-yloxy)methanol could, in principle, provide a direct route to the target compound.

Transition metal-catalyzed [2+2] cycloadditions have also been developed. These reactions often proceed under mild conditions and can exhibit high stereoselectivity.

Table 5: [2+2] Cycloadditions for Azetidine Synthesis

Imine Component Alkene/Ketene Component Conditions Product Key Features
Various imines Ketenes Thermal β-Lactams (azetidine precursors) Staudinger synthesis; versatile route to substituted β-lactams. nih.gov
Various imines Electron-rich alkenes (e.g., enol ethers) Lewis acid or high pressure 3-Alkoxyazetidines Direct installation of an alkoxy substituent. acs.org
N-Sulfonylimines Alkenes Photosensitized Azetidines Divergent reactivity to afford [4+2] or [2+2] cycloadducts. nih.gov

Transition Metal-Catalyzed Transformations

Transition metal catalysis has emerged as a powerful tool for the synthesis and functionalization of azetidines, offering mild reaction conditions, high efficiency, and excellent selectivity.

Palladium-catalyzed reactions are widely used for C-N bond formation. Intramolecular amination of C(sp3)-H bonds, directed by a picolinamide group, has been developed for the synthesis of azetidines. nih.gov This method allows for the cyclization of acyclic amine precursors under relatively mild conditions. Palladium catalysis can also be employed in the functionalization of pre-formed azetidine rings, for example, through cross-coupling reactions. arkat-usa.org

Rhodium catalysts have been utilized in various transformations leading to azetidines. Rhodium-catalyzed C-H amination is a powerful method for the direct conversion of C-H bonds into C-N bonds, enabling the synthesis of azetidines from linear precursors. acs.org Rhodium carbenoids can also participate in ring expansion reactions of aziridines to form azetidines. nih.gov Furthermore, rhodium-catalyzed ring expansion of 2-(azetidin-3-ylidene) acetates with aryl boronic acids provides access to functionalized pyrrolidines, demonstrating the utility of azetidines as building blocks in transition metal-catalyzed reactions. nih.govthieme-connect.de

Copper catalysts have been employed in the synthesis of 3-alkylidene-1,2-diazetidines through a 4-exo ring closure. acs.orgorganic-chemistry.org While this example leads to a diazetidine, copper catalysis is broadly applicable to C-N bond forming reactions and could be adapted for the synthesis of azetidines.

Table 6: Transition Metal-Catalyzed Transformations for Azetidine Synthesis

Metal Catalyst Reaction Type Substrate Product Key Features
Palladium Intramolecular C(sp3)-H amination Picolinamide-protected amines Azetidines Directed C-H activation for cyclization. nih.gov
Rhodium C-H amination Alkanes with N-containing groups Azetidines Direct C-H to C-N bond conversion. acs.org
Rhodium Ring expansion Aziridines and diazo compounds Azetidines Carbene insertion into the aziridine ring. nih.gov
Copper 4-exo ring closure Allylic hydrazines 3-Methylene-1,2-diazetidines Example of copper-catalyzed heterocycle formation. acs.orgorganic-chemistry.org

Radical Processes and Strain-Release Strategies

The inherent ring strain of certain precursors can be harnessed as a thermodynamic driving force for the synthesis and functionalization of azetidines. Radical processes, often coupled with strain-release strategies, provide powerful and versatile methods for accessing a wide range of azetidine derivatives.

Azabicyclo[1.1.0]butane (ABB) is a highly strained building block that has become a valuable precursor for the synthesis of 1,3-substituted azetidines. nih.gov The high ring strain of ABB facilitates its ring-opening upon reaction with either electrophiles or nucleophiles, providing a modular approach to functionalized azetidines. nih.gov

Upon N-activation, azabicyclo[1.1.0]butyl carbinols can undergo divergent strain-release reactions. nih.gov For instance, treatment with trifluoroacetic anhydride can trigger a semipinacol rearrangement to yield keto 1,3,3-substituted azetidines. nih.gov This method allows for the evaluation of migratory aptitudes of different groups. nih.gov The strain-release-driven synthesis of N1/C3 functionalized azetidines from ABBs has generated significant interest in medicinal and synthetic chemistry. dlut.edu.cnsemanticscholar.org

Table 2: Strain-Release Reactions of Azabicyclo[1.1.0]butane (ABB)

Reagent/ConditionProduct Type
Trifluoroacetic AnhydrideKeto 1,3,3-substituted azetidines nih.gov
Electrophiles1,3-Disubstituted azetidines
Nucleophiles1,3-Disubstituted azetidines

Radical-relay mechanisms have been effectively combined with the strain-release of ABBs to achieve the synthesis of complex azetidines. dlut.edu.cnsemanticscholar.org A well-orchestrated polar-radical relay strategy has been developed for the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of benzoylated ABBs with boronic acids. organic-chemistry.orgnih.govresearchgate.net This method provides access to azetidines bearing all-carbon quaternary centers. organic-chemistry.orgnih.govresearchgate.net

The mechanism involves the ring-opening of the ABB by a catalytic amount of bromide, which converts the ABB into a redox-active azetidine intermediate. organic-chemistry.orgnih.govresearchgate.net This intermediate then participates in a radical-based cross-coupling reaction. organic-chemistry.orgnih.govresearchgate.net This approach demonstrates excellent functional group tolerance and has been applied to the modification of natural products and bioactive compounds. organic-chemistry.orgnih.gov

Dual copper/photoredox catalysis also utilizes a radical-relay strategy for the multicomponent allylation of ABBs. dlut.edu.cnsemanticscholar.org This mild and efficient method allows for the rapid synthesis of azetidine scaffolds with an allyl group and a C3 quaternary carbon center. dlut.edu.cn The success of this reaction relies on the generation of a 3-brominated azetidine and subsequent formation of an allylcopper complex, driven by the strain-release of the ABB. dlut.edu.cn

Introduction of Oxan-4-yloxy and Methoxy Moieties

The synthesis of this compound involves the strategic introduction of two key functional groups, the oxan-4-yloxy and methoxy moieties, onto the azetidine ring. This process requires careful consideration of ether synthesis strategies and methods for selective functionalization of the azetidine core, particularly at the C3 position.

Ether Synthesis Strategies (e.g., Williamson Ether Synthesis, Alkoxymercuration)

The formation of the ether linkages in this compound can be achieved through various established methodologies. The Williamson ether synthesis is a classical and widely employed method for forming ether bonds. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing the target molecule, this could involve the reaction of a 3-hydroxyazetidine derivative with an appropriate oxan-4-yloxymethyl halide or a similar strategy involving the reaction of an activated 3-azetidinol with a suitable electrophile.

Recent advancements have also explored Brønsted acid-catalyzed alkylation of alcohols as a means to synthesize azetidine ethers, avoiding the need for alkyl halide reagents and producing water as the only by-product rsc.org. This approach proceeds through a carbocation intermediate and has been successfully applied to the synthesis of various azetidine ether derivatives rsc.org.

Alkoxymercuration-demercuration is another potential, albeit less common for this specific application, method for ether synthesis. This two-step process involves the addition of an alcohol across a double bond, mediated by a mercury salt, followed by reductive demercuration. While powerful for certain substrates, its application to the synthesis of this compound would depend on the availability of suitable unsaturated precursors.

Strategies for Selective Functionalization of the Azetidine Ring at C3

Achieving selective functionalization at the C3 position of the azetidine ring is a critical step in the synthesis of this compound. A variety of methods have been developed to introduce substituents at this position with high regioselectivity.

One common strategy involves the use of 3-oxoazetidine as a versatile intermediate. The ketone functionality at the C3 position allows for a range of nucleophilic addition reactions, providing access to 3-hydroxyazetidine, which can then be further functionalized to introduce the desired ether linkages.

Another powerful approach is the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules can react with a variety of nucleophiles, leading to the formation of 3-substituted azetidines acs.orguni-muenchen.de. This method offers a modular and efficient route to a wide range of functionalized azetidines acs.org.

Furthermore, palladium-catalyzed intramolecular C(sp3)-H amination has been shown to be an effective method for the synthesis of functionalized azetidines rsc.org. This strategy allows for the direct conversion of C-H bonds into C-N bonds, providing a streamlined approach to constructing the azetidine ring with substituents at desired positions.

The table below summarizes various strategies for the functionalization of the azetidine ring.

StrategyDescriptionKey Features
From 3-Oxoazetidine Nucleophilic addition to the ketone at C3.Versatile intermediate, allows for a wide range of C3 substituents.
Strain-Release of ABBs Nucleophilic ring-opening of 1-azabicyclo[1.1.0]butanes.Modular, high functional group tolerance acs.org.
Pd-Catalyzed C-H Amination Intramolecular amination of C(sp3)-H bonds.Direct functionalization, efficient for certain substrates rsc.org.
Aza-Michael Addition Addition of NH-heterocycles to azetidine-based Michael acceptors.Efficient for synthesizing 3-amino acid derivatives mdpi.comnih.gov.

Formation of the Oxan-4-yloxy Linkage

The formation of the oxan-4-yloxy linkage specifically requires the coupling of the oxan-4-ol (tetrahydro-2H-pyran-4-ol) moiety with the C3-functionalized azetidine. This can be achieved through the ether synthesis strategies mentioned previously. For instance, a Williamson ether synthesis approach could involve the deprotonation of oxan-4-ol to form the corresponding alkoxide, which is then reacted with a 3-(halomethoxy)azetidine derivative.

Formation of the Methoxy Linkage

The introduction of the methoxy group is typically a straightforward etherification step. If the synthesis proceeds through a 3-hydroxyazetidine intermediate, this can be achieved by reaction with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

In a more convergent approach, a methoxymethyl group can be introduced directly. For example, reaction of a 3-hydroxyazetidine with methoxymethyl chloride (MOM-Cl) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) would form the desired methoxy ether linkage.

Green Chemistry Principles in the Synthesis of the Chemical Compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance safety. The synthesis of this compound can be designed to incorporate several of these principles.

Solvent Minimization and Selection

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Ideally, reactions should be conducted in greener solvents or, if possible, under solvent-free conditions acs.org.

For the synthesis of heterocyclic compounds like azetidines, water has been explored as a green solvent mdpi.commdpi.comresearchgate.net. While the solubility of some organic reactants in water can be a limitation, the use of co-solvents or phase-transfer catalysts can often overcome this issue mdpi.com. Microwave-assisted organic synthesis in aqueous media has also been shown to be an efficient and environmentally friendly approach for the synthesis of nitrogen-containing heterocycles organic-chemistry.org.

Bio-based solvents, such as eucalyptol, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF), offer sustainable alternatives to conventional volatile organic compounds nih.gov. These solvents are often derived from renewable resources and can exhibit favorable properties for a range of chemical transformations mdpi.comnih.gov.

Solvent-free reactions, where the reactants themselves act as the reaction medium, represent an ideal scenario from a green chemistry perspective acs.org. These reactions can lead to higher reaction rates, reduced waste, and simplified purification procedures acs.org.

The following table provides a comparison of different solvent strategies in the context of green chemistry.

Solvent StrategyAdvantagesDisadvantages
Water Non-toxic, non-flammable, readily available.Poor solubility of many organic compounds mdpi.com.
Bio-based Solvents Derived from renewable resources, often biodegradable mdpi.com.May have higher costs and require further research for broad applicability.
Solvent-Free Eliminates solvent waste, can increase reaction rates acs.org.Not suitable for all reaction types, may require specialized equipment.

Atom Economy and Step Efficiency

Atom economy and step efficiency are central tenets of green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize the number of synthetic steps, respectively. Traditional linear syntheses for constructing complex molecules are often inefficient, generating significant waste and requiring multiple intermediate purification steps. Modern strategies, such as telescoped or one-pot reactions, significantly improve this outlook by combining multiple transformations into a single, streamlined process.

For the synthesis of substituted azetidines, approaches that build the core and introduce functionality in a minimal number of steps are highly desirable. Methodologies like multi-component reactions (MCRs) and strain-release functionalization inherently offer high atom and step economy. For instance, the photo-induced copper-catalyzed [3+1] radical cyclization of aliphatic amines with alkynes provides a direct, atom-economical route to highly substituted azetidines by activating two C-H bonds in a single operation. nih.gov Similarly, telescoped continuous flow processes, where intermediates are generated and consumed in a continuous stream without isolation, exemplify high step efficiency in the synthesis of azetidine precursors like 1-azabicyclo[1.1.0]butanes. nih.govbohrium.com These principles are crucial for the efficient and sustainable production of complex targets like this compound.

Catalytic and Reagent Design for Sustainability

The move towards more sustainable chemical manufacturing involves the design of catalysts and reagents that are environmentally benign, efficient, and recyclable. In the context of azetidine synthesis, significant progress has been made in developing catalytic systems that avoid stoichiometric, waste-generating reagents.

A notable example is the use of lanthanide(III) trifluoromethanesulfonates (Ln(OTf)₃) as catalysts. Specifically, La(OTf)₃ has been shown to effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce 3-hydroxyazetidines in high yields. nih.govfrontiersin.org This reaction proceeds under mild conditions and tolerates a wide range of sensitive functional groups, making it a powerful tool for constructing the azetidine core. nih.govfrontiersin.org The catalytic nature of this process reduces waste compared to methods requiring stoichiometric activators.

PropertyCyclopentylmethyl ether (CPME)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)
Boiling Point106 °C66 °C80 °C
Peroxide FormationLow propensityHigh propensityLower than THF, but still significant
Water SolubilityVery lowMiscibleLow
Sustainability NoteConsidered a "greener" solvent; stable under acidic and basic conditions. uniba.itRequires inhibitors and careful handling due to peroxide risk.Often derived from renewable resources, but more expensive than CPME.

Multi-Component Reaction (MCR) Approaches to the Chemical Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, are powerful tools for rapidly building molecular complexity. acs.org They are highly valued in drug discovery for their efficiency and ability to generate diverse compound libraries from readily available starting materials.

While traditional azetidine syntheses often involve multi-step linear sequences, MCR strategies offer a more convergent and efficient alternative. A significant breakthrough is the four-component, strain-release-driven synthesis of functionalized azetidines. bris.ac.uknih.gov This methodology leverages the high ring strain of 1-azabicyclo[1.1.0]butane (ABB). The process involves the sequential addition of three different electrophiles to an in-situ generated azabicyclo[1.1.0]butyl-lithium intermediate, leading to a diverse array of substituted azetidines. nih.gov

Another innovative MCR approach involves a photo-induced copper-catalyzed three-component reaction of acetylenes, aldehydes, and amines to construct the azetidine ring. nih.gov This [3+1] cyclization strategy is atom-economical and allows for the synthesis of densely functionalized azetidines from simple precursors. nih.govnih.gov The development of such MCRs is pivotal for the modular and diversity-oriented synthesis of complex azetidine derivatives. bris.ac.uk

Conceptual Illustration of a [3+1] MCR for Azetidine Synthesis nih.gov
Component 1Component 2Component 3Catalyst/ConditionsProduct Type
Aliphatic AmineAlkyneAldehydePhoto-induced Cu-catalysisHighly Substituted Azetidine

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a transformative technology for chemical synthesis, offering enhanced safety, reproducibility, and scalability over traditional batch methods. In a flow reactor, reagents are pumped through a network of tubes and modules where reactions, mixing, and purification occur continuously. This approach is particularly advantageous for handling hazardous reagents or unstable intermediates due to the small reaction volumes and precise control over reaction parameters like temperature and residence time. nih.gov

The synthesis of 3-substituted azetidines has been significantly advanced by the application of flow chemistry. Researchers have developed a robust flow process for the C3-functionalization of N-Boc-azetidine starting from N-Boc-3-iodoazetidine. uniba.itacs.orgnih.gov This method involves a lithium-iodine exchange to generate a highly reactive C3-lithiated azetidine intermediate, which is immediately trapped by an electrophile. Performing this sequence in a flow reactor allows for safe operation at higher temperatures (-50 °C) than would be feasible in batch (-78 °C), and with remarkably short reaction times (on the order of seconds). uniba.itacs.org

This flow process is not only safer and more efficient but also more sustainable, particularly when employing green solvents like CPME. uniba.it The technology has also been extended to create "telescoped" syntheses, where multiple reaction steps are linked together in a continuous sequence. For example, a telescoped flow protocol for the generation, C3-lithiation, and electrophilic quenching of highly strained 1-azabicyclo[1.1.0]butanes provides rapid access to a wide variety of functionalized azetidine precursors. nih.govbohrium.comresearchgate.net

Selected Results for the Continuous Flow Synthesis of C3-Functionalized Azetidines uniba.it
ElectrophileProductResidence Time (R1 + R2)Yield (%)
Benzophenonetert-Butyl 3-(hydroxydiphenylmethyl)azetidine-1-carboxylate~10.5 seconds80
4-Methoxybenzaldehydetert-Butyl 3-[hydroxy(4-methoxyphenyl)methyl]azetidine-1-carboxylate~10.5 seconds85
2-Naphthaldehydetert-Butyl 3-[hydroxy(naphthalen-2-yl)methyl]azetidine-1-carboxylate~10.5 seconds82
Cyclohexanonetert-Butyl 3-(1-hydroxycyclohexyl)azetidine-1-carboxylate~10.5 seconds90

Advanced Structural Elucidation and Conformational Analysis of this compound

Comprehensive searches for detailed research findings, including advanced structural elucidation and conformational analysis data for the specific compound this compound, have not yielded any published scientific literature containing the requested experimental data. Information regarding its NMR spectroscopy, vibrational spectroscopy (FT-IR, Raman), and specific analyses such as 2D NMR, Carbon-13 and Nitrogen-15 NMR, or conformational studies, is not available in the public domain.

Therefore, it is not possible to provide a detailed, evidence-based article on the advanced structural elucidation and conformational analysis of this compound as per the specified outline and requirements for detailed research findings.

Advanced Structural Elucidation and Conformational Analysis of 3 Oxan 4 Yloxy Methoxy Azetidine

Mass Spectrometry (High-Resolution Mass Spectrometry)

High-resolution mass spectrometry (HRMS) serves as a critical tool for the structural analysis of novel compounds, providing data on elemental composition and fragmentation pathways that confirm the proposed structure.

The initial step in the mass spectrometric analysis of 3-[(Oxan-4-yloxy)methoxy]azetidine would involve the determination of its precise molecular mass using HRMS. This technique distinguishes between compounds with the same nominal mass by measuring mass-to-charge ratios (m/z) to a high degree of accuracy (typically within 5 ppm). The molecular formula of the compound is C₉H₁₇NO₂. By comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ in electrospray ionization) with the calculated theoretical mass, the elemental composition can be unequivocally confirmed.

Table 1: Theoretical Precise Mass Data for this compound

Molecular Formula Species Theoretical Monoisotopic Mass (Da)
C₉H₁₇NO₂ [M] 187.12593
C₉H₁₈NO₂⁺ [M+H]⁺ 188.13321
C₉H₁₇NNaO₂⁺ [M+Na]⁺ 210.11515

Note: The data in this table is calculated based on the compound's molecular formula and has not been experimentally verified from published sources.

Following the confirmation of the elemental composition, the structural arrangement of the atoms is elucidated by analyzing the fragmentation patterns, typically from tandem mass spectrometry (MS/MS) experiments. The molecular ion is subjected to collision-induced dissociation (CID) or other activation methods, causing it to break apart at its weakest bonds. libretexts.org The resulting fragment ions are diagnostic of the original structure.

For this compound, key fragmentations would be expected to occur at the ether linkages and within the heterocyclic rings.

Cleavage of the Azetidine (B1206935) Ring: Azetidine rings can undergo ring-opening fragmentation.

Cleavage of the Oxane Ring: Tetrahydropyranyl (THP) ethers are known to produce characteristic fragment ions. acs.orggoogle.com A prominent fragment would be the tetrahydropyranylium ion at m/z 85, resulting from the cleavage of the C-O bond linking the oxane ring to the methoxy (B1213986) group. researchgate.net Another common fragmentation pathway for THP ethers involves the loss of dihydropyran. researchgate.net

Cleavage of the Methoxy Linker: Fragmentation could occur on either side of the central -O-CH₂-O- linker, leading to ions corresponding to the charged azetidine or oxane moieties.

Table 2: Predicted Mass Spectrometry Fragmentation of this compound

Predicted Fragment Ion (m/z) Proposed Structure / Origin Fragmentation Pathway
188.133 [C₉H₁₈NO₂]⁺ Protonated molecular ion ([M+H]⁺)
101.081 [C₅H₁₁NO]⁺ Cleavage of the ether bond, retaining charge on the azetidinemethoxy fragment
85.065 [C₅H₉O]⁺ Formation of the characteristic tetrahydropyranylium ion acs.orgresearchgate.net
72.081 [C₄H₁₀N]⁺ Fragment of the azetidine ring with the attached methylene (B1212753) group

Note: The fragmentation data is predictive and based on the analysis of similar chemical structures. It has not been experimentally verified from published sources for this specific compound.

X-ray Crystallography for Solid-State Structure Determination

The structure of this compound contains a stereocenter at the C3 position of the azetidine ring. Therefore, the compound is chiral and can exist as two enantiomers. X-ray crystallography of a single crystal grown from an enantiomerically pure sample is the most reliable method for determining the absolute stereochemistry. nih.gov The absolute configuration (R or S) can be assigned unambiguously through the analysis of anomalous dispersion effects, commonly quantified by the Flack parameter. nih.gov A Flack parameter value close to zero for a given stereochemical model confirms the assignment.

The packing of molecules within a crystal lattice is governed by a network of intermolecular interactions. For this compound, the primary interactions expected are:

Hydrogen Bonding: The secondary amine (N-H) in the azetidine ring is a strong hydrogen bond donor. The ether oxygen atoms (one in the oxane ring and one in the methoxy linker) and the nitrogen atom of the azetidine ring can act as hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or networks, significantly influencing the crystal's structure and stability. researchgate.net

Analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as chains, sheets, or more complex three-dimensional networks, which are crucial for understanding the material's physical properties.

Table 3: Predicted Crystallographic Data for this compound

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic (Common for such organic molecules)
Space Group P2₁/c or P-1 (Common for chiral compounds)

Note: This crystallographic data is hypothetical and based on common observations for similar small organic molecules.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Chemical Reactivity and Mechanistic Investigations of 3 Oxan 4 Yloxy Methoxy Azetidine

Ring Opening and Ring-Closing Transformations of the Azetidine (B1206935) System

The azetidine ring is a nitrogen-containing heterocycle characterized by significant ring strain, making it susceptible to reactions that relieve this strain. rsc.orgrsc.org This inherent reactivity is a key feature of the chemistry of 3-[(Oxan-4-yloxy)methoxy]azetidine.

Strain-Release Reactions of the Azetidine Ring

The substantial ring strain of approximately 25.4 kcal/mol renders azetidines prone to ring-opening reactions. rsc.org These transformations can be initiated by various reagents and conditions that facilitate the cleavage of the ring's C-N or C-C bonds. youtube.comyoutube.com For instance, treatment with strong acids can lead to protonation of the azetidine nitrogen, which weakens the ring structure and makes it more susceptible to nucleophilic attack, resulting in ring cleavage. youtube.comyoutube.com While specific studies detailing the strain-release reactions of this compound are not extensively documented, the general principles of azetidine chemistry suggest it would undergo such transformations. The bulky (oxan-4-yloxy)methoxy substituent at the 3-position likely introduces steric and electronic effects that influence the rate and regioselectivity of these reactions compared to unsubstituted azetidine. nih.gov

Recent advances have highlighted various methods for azetidine synthesis that can be considered the reverse of ring-opening, essentially ring-closing transformations. These include intramolecular cyclizations, cycloadditions, and ring contractions of larger heterocyclic systems. rsc.orgnih.gov For example, palladium-catalyzed intramolecular C-H amination and visible-light-induced aza Paternò-Büchi reactions represent modern approaches to constructing the azetidine core. rsc.orgnih.gov

Nucleophilic and Electrophilic Reactivity of the Azetidine Nitrogen and Carbons

The nitrogen atom in the azetidine ring of this compound possesses a lone pair of electrons, making it both a nucleophilic and a basic center. youtube.com This allows it to react with a wide array of electrophiles. Common transformations include N-alkylation, N-acylation, and N-sulfonylation, which are fundamental for modifying the properties of azetidine-containing molecules. youtube.com The nitrogen can, for example, be alkylated with alkyl halides or acylated using acyl chlorides. youtube.com

Reactions of the Oxan-4-yloxy and Methoxy (B1213986) Ether Groups

The side chain of this compound features two ether linkages, each with its own characteristic chemical stability and reactivity.

Ether Type Reagents for Cleavage General Reactivity
Alkyl EtherStrong acids (e.g., HI, HBr)Generally stable, requires harsh conditions. masterorganicchemistry.com
AcetalMild to strong acidProne to hydrolysis. masterorganicchemistry.com
Aryl Methyl EtherBBr3, thiolsCleavage is well-established. organic-chemistry.org

Functional Group Interconversions at the Oxane and Methoxy Moieties

The oxane (tetrahydropyran) ring is a stable saturated heterocycle. Functional group interconversions would typically require initial cleavage of the ether linkage to unmask a reactive hydroxyl group. This hydroxyl group could then be subjected to oxidation, substitution, or other modifications. The methoxy group is generally unreactive and primarily serves as a stable protecting group in many synthetic contexts, though its cleavage can be effected under specific, often harsh, conditions. researchgate.net

Stereochemical Dynamics and Inversion at Nitrogen

The nitrogen atom of the azetidine ring in this compound is a stereocenter that can undergo nitrogen inversion, a process where the nitrogen and its substituents rapidly flip between two pyramidal configurations. In acyclic amines, this inversion is typically very fast. However, the conformational constraints of the four-membered ring increase the energy barrier for nitrogen inversion in azetidines compared to their acyclic or larger-ring counterparts. adelaide.edu.au This higher barrier can be studied using techniques like variable temperature NMR spectroscopy. rsc.org The nature of the substituent at the 3-position can further modulate this inversion barrier. While specific data for this compound is not available, the principles of stereochemical dynamics in substituted azetidines suggest that this process is a key feature of its conformational behavior. adelaide.edu.aursc.org

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of this compound involves the formation of a strained four-membered heterocyclic ring, a process that requires careful consideration of reaction mechanisms to achieve favorable outcomes. The mechanistic pathways for the key synthetic steps, particularly the formation of the azetidine ring, are critical to understanding and optimizing the synthesis of this and related compounds.

Detailed Reaction Mechanisms for Azetidine Formation

The construction of the azetidine ring in molecules such as this compound typically proceeds through an intramolecular nucleophilic substitution reaction. A common and effective strategy involves the cyclization of a γ-amino alcohol or a derivative thereof. In this proposed pathway for this compound, a key intermediate is a 1,3-propanediol (B51772) derivative, which is functionalized to facilitate the ring-closing step.

A plausible synthetic route begins with the protection of one of the hydroxyl groups of a 2-substituted-1,3-propanediol. This is followed by the introduction of the (oxan-4-yloxy)methoxy side chain. The remaining hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate. The final step is the intramolecular cyclization, where the amine nitrogen acts as the nucleophile, displacing the leaving group to form the azetidine ring.

Step 1: Nucleophilic Attack and Formation of the Leaving Group

The synthesis often commences from a suitable 1,3-diol precursor. One of the hydroxyl groups is typically protected, for instance, as a benzyl (B1604629) ether, to prevent it from reacting in subsequent steps. The other hydroxyl group is then reacted with a reagent like 2-(chloromethoxy)oxane to introduce the desired side chain. Following this, the protecting group is removed, and the now-free hydroxyl group is activated by conversion to a sulfonate ester, such as a tosylate or mesylate. This is a crucial step as it creates a good leaving group for the subsequent intramolecular cyclization. The reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine (B92270) proceeds via a standard nucleophilic acyl substitution mechanism.

Step 2: Intramolecular SN2 Cyclization

The key azetidine ring-forming step is an intramolecular SN2 reaction. frontiersin.org The nitrogen atom of the amino group, which is a potent nucleophile, attacks the carbon atom bearing the tosylate or mesylate leaving group. This backside attack leads to the displacement of the leaving group and the formation of the four-membered azetidine ring. The reaction is typically carried out in the presence of a base to ensure the amine is in its more nucleophilic, deprotonated state. High temperatures can sometimes be required to overcome the ring strain of the forming azetidine ring. stackexchange.com

The stereochemistry of the substituents on the propane (B168953) backbone influences the stereochemical outcome of the cyclization. For a successful SN2 reaction, the geometry of the molecule must allow for the proper alignment of the nucleophilic amine and the electrophilic carbon center.

Another well-established method for azetidine synthesis is the intramolecular aminolysis of epoxides. frontiersin.org In this approach, a γ,δ-epoxy amine undergoes a 4-exo-tet cyclization. The use of a Lewis acid catalyst, such as lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can promote regioselective ring-opening of the epoxide by the amine nucleophile to form the desired azetidine-3-methanol derivative. frontiersin.org This method offers an alternative pathway to access the core structure of this compound.

More advanced methods for azetidine synthesis include palladium-catalyzed intramolecular C(sp³)–H amination. rsc.org This modern approach allows for the direct formation of the C-N bond of the azetidine ring from an unsaturated amine precursor, often proceeding through a high-valent palladium intermediate. rsc.org

Investigation of Intermediates and Transition States

The investigation of intermediates and transition states in azetidine synthesis provides valuable insights into the reaction kinetics and thermodynamics, guiding the optimization of reaction conditions.

Intermediates:

In syntheses proceeding via epoxide aminolysis, the epoxy amine itself is the key intermediate. The regioselectivity of the epoxide opening is a critical factor, and computational studies have been employed to understand the preference for the 4-exo-tet cyclization leading to the azetidine ring over the 5-endo-tet cyclization that would yield a pyrrolidine (B122466). frontiersin.org These studies suggest that coordination of the Lewis acid catalyst to the substrate plays a significant role in directing the regiochemical outcome. frontiersin.org

Transition States:

The transition state for the intramolecular SN2 cyclization is of particular interest due to the inherent strain in forming a four-membered ring. Computational studies on similar systems have shown that the transition state geometry involves a significant distortion from the ideal linear arrangement of the nucleophile, the electrophilic carbon, and the leaving group. The energy of this transition state is influenced by several factors, including the nature of the leaving group, the solvent, and the substituents on the carbon backbone. The use of highly reactive leaving groups like triflates can lower the activation energy for the cyclization, allowing the reaction to proceed under milder conditions. acs.org

For the Lewis acid-catalyzed aminolysis of epoxides, density functional theory (DFT) calculations have been used to model the transition states for both the azetidine and pyrrolidine formation pathways. frontiersin.org These calculations have revealed that the coordination of the lanthanum catalyst to the epoxy amine substrate can stabilize the transition state leading to the azetidine product, thus explaining the observed high regioselectivity. frontiersin.org The calculated transition state energies are consistent with the experimental observation that cis-epoxy amines preferentially form azetidines. frontiersin.org

In more contemporary methods like the aza-Paterno-Büchi reaction, a [2+2] photocycloaddition, mechanistic studies have pointed towards the involvement of a triplet excited state of an oxime precursor which then reacts with an alkene. rsc.org Understanding the nature of these excited state intermediates and their subsequent reaction pathways is essential for controlling the stereoselectivity and efficiency of such photochemical transformations. rsc.org

The table below summarizes the key mechanistic features of different synthetic approaches to azetidine rings.

Synthetic MethodKey Mechanistic FeatureTypical IntermediatesFactors Influencing Transition State
Intramolecular SN2 Cyclization Nucleophilic displacement of a leaving group by an amine. frontiersin.orgγ-Amino alcohol derivatives (tosylates, mesylates). acs.orgNature of the leaving group, solvent polarity, steric hindrance. acs.org
Intramolecular Aminolysis of Epoxides Lewis acid-catalyzed 4-exo-tet ring closure. frontiersin.orgγ,δ-Epoxy amines. frontiersin.orgLewis acid catalyst, substrate stereochemistry (cis/trans). frontiersin.org
[2+2] Photocycloaddition Aza-Paterno-Büchi reaction involving a triplet excited state. rsc.orgOxime precursors, alkene coupling partners. rsc.orgWavelength of light, photosensitizer, substrate electronics. rsc.org
Pd-Catalyzed C-H Amination Intramolecular amination via a high-valent palladium species. rsc.orgUnsaturated amine precursors, palladium catalyst complex. rsc.orgOxidant, ligands on the palladium catalyst. rsc.org

Computational Chemistry and Theoretical Investigations of 3 Oxan 4 Yloxy Methoxy Azetidine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating molecular properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 3-[(Oxan-4-yloxy)methoxy]azetidine, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) would be the standard approach to balance accuracy and computational cost.

The electronic structure dictates the chemical reactivity of a molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the oxygen atoms of the ether linkages, as these are the most electron-rich regions. The LUMO would likely be distributed across the C-N and C-O antibonding orbitals. Computational studies on other N-heterocycles have shown that substitution patterns significantly influence these energy levels. nih.govwuxibiology.com

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. For this compound, the map would show negative potential (red/yellow) around the nitrogen and oxygen atoms, identifying them as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the azetidine ring, marking them as sites for nucleophilic interaction.

Table 1: Illustrative Data from Electronic Structure Analysis This table presents hypothetical, yet representative, values for this compound based on typical results for similar saturated heterocyclic compounds.

Parameter Illustrative Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability (nucleophilicity).
LUMO Energy +1.8 eV Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap 8.3 eV Reflects chemical stability and reactivity. A large gap suggests high stability.
Dipole Moment 2.1 D Quantifies the overall polarity of the molecule.

The flexibility of the oxane ring and the ether linkage means that this compound can exist in multiple conformations.

Conformational Analysis: The oxane (tetrahydropyran) ring typically adopts a stable chair conformation. wikipedia.org However, the molecule as a whole will have several low-energy conformers depending on the orientation of the azetidine ring relative to the oxane-methoxy side chain. Computational methods can identify these stable conformers by systematically rotating the rotatable bonds and calculating the energy of each resulting structure.

Energy Landscapes: A potential energy surface (PES) or energy landscape maps the energy of the molecule as a function of its geometry. frontiersin.org For this compound, the landscape would reveal the relative energies of different conformers and the energy barriers for converting between them. youtube.comnih.gov Studies on similar molecules like 3,4-dihydro-2H-pyran show that such landscapes can identify complex interconversion pathways. rsc.org The global minimum on this landscape corresponds to the most stable conformation of the molecule.

Quantum chemical calculations can predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. mdpi.comdoaj.org For this compound, calculations would predict distinct signals for the protons and carbons on the azetidine and oxane rings. The accuracy of these predictions is often improved by modeling solvent effects and comparing the results to experimental data from related azetidine derivatives. nih.govruc.dk For instance, protons alpha to the ether oxygen are expected to be shifted downfield. youtube.com

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts This table presents hypothetical predicted chemical shifts and multiplicities for key protons in this compound. Actual values would be confirmed by experimental data.

Proton Location Illustrative Predicted Shift (ppm) Multiplicity
Azetidine N-H ~2.5 Broad Singlet
Azetidine CH adjacent to N ~3.6 Triplet
Azetidine CH-O ~4.2 Multiplet
Oxymethylene O-CH₂-O ~4.8 Singlet
Oxane CH-O ~3.9 Multiplet
Oxane CH₂ ~1.6 - 1.8 Multiplet

Theoretical calculations can model reaction pathways, providing insights that are difficult to obtain experimentally.

Reaction Mechanisms: Due to the inherent ring strain of the four-membered ring, a key reaction of azetidines is ring-opening. nih.govrsc.org Computational studies can elucidate the mechanism of such reactions, for example, under acidic or nucleophilic conditions. magtech.com.cnnih.gov DFT calculations can map the energy profile of the reaction, identifying intermediates and transition states. acs.orgfrontiersin.org

Transition State Characterization: A transition state is the highest energy point along a reaction coordinate. Locating and characterizing the transition state structure is crucial for understanding the reaction's kinetics and regioselectivity. For the ring-opening of this compound, calculations would determine which C-N bond is more likely to break and predict the activation energy for the process.

Molecular Dynamics Simulations

While quantum mechanics looks at static structures, molecular dynamics (MD) simulations model the movement of atoms over time, providing a view of the molecule's dynamic behavior.

MD simulations are particularly useful for understanding the flexibility of the side chain and its interaction with the azetidine ring.

Conformational Flexibility: An MD simulation would show how the molecule samples different conformations at a given temperature. This is especially relevant for understanding how the flexible side chain might fold back to interact with the azetidine ring or how it might orient itself in the presence of a solvent or a biological receptor. researchgate.net The simulation can reveal the timescales of conformational changes, from rapid bond vibrations to slower rotations of the entire side chain. nih.gov This provides a more realistic picture of the molecule's behavior in solution than static calculations alone.

Strategies for Derivatization and Scaffold Modification of 3 Oxan 4 Yloxy Methoxy Azetidine

Functionalization of the Azetidine (B1206935) Nitrogen Atom

The secondary amine within the azetidine ring is the most reactive site for functionalization, providing a straightforward handle for introducing a diverse range of substituents.

N-alkylation and N-acylation represent the most common strategies for modifying the azetidine nitrogen. These reactions are generally high-yielding and allow for the incorporation of a wide array of functional groups that can modulate the molecule's properties.

N-Alkylation: This transformation can be achieved through several methods, including reaction with alkyl halides or through reductive amination with aldehydes or ketones. Reductive amination, in particular, is a versatile method that allows for the introduction of a broad scope of substituents. For instance, reaction with various aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can yield a library of N-alkylated derivatives. These modifications can impact the compound's basicity, lipophilicity, and steric profile.

N-Acylation: The introduction of an acyl group to the azetidine nitrogen is readily accomplished using acyl chlorides, anhydrides, or by amide coupling with carboxylic acids using standard coupling reagents (e.g., HATU, HOBt). This modification introduces an amide bond, which can serve as a hydrogen bond acceptor and can influence the conformational preferences of the molecule.

Reaction TypeTypical ReagentsResulting MoietyImpact on Properties
N-Alkylation Alkyl halide, Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃)Tertiary AmineIncreases lipophilicity, modulates pKa
N-Acylation Acyl chloride, Carboxylic acid + Coupling Agent (e.g., HATU)AmideIntroduces H-bond acceptor, restricts conformation

In the context of multi-step synthesis, the protection of the azetidine nitrogen is often a critical step to prevent its reaction during subsequent transformations. The choice of the protecting group is dictated by its stability to the planned reaction conditions and the orthogonality of its cleavage conditions.

The most commonly employed protecting groups for the azetidine nitrogen are the tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups. The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is conveniently removed under acidic conditions, such as with trifluoroacetic acid (TFA). The benzyl group, introduced via reaction with benzyl bromide, is stable to a wide range of conditions and is commonly cleaved by hydrogenolysis.

Protecting GroupIntroduction ReagentCleavage Conditions
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O)Acid (e.g., TFA, HCl)
Benzyl (Bn) Benzyl bromide (BnBr)Hydrogenolysis (H₂, Pd/C)

Modification at the C2 and C4 Positions of the Azetidine Ring

Functionalization of the carbon atoms of the azetidine ring is a more complex undertaking but provides the opportunity to introduce substituents that can significantly alter the three-dimensional structure of the scaffold.

The development of stereocontrolled methods for the functionalization of the azetidine ring is of significant interest for accessing stereochemically defined molecules. While specific examples for 3-[(Oxan-4-yloxy)methoxy]azetidine are not extensively documented, general methodologies for azetidine functionalization can be applied. These often involve the use of chiral auxiliaries or catalysts to direct the approach of reagents to a specific face of the ring, leading to the formation of one diastereomer or enantiomer in excess.

The installation of a quaternary carbon center on the azetidine ring, particularly at the C2 or C4 position, introduces significant steric hindrance and can lock the ring into a specific conformation. This can be a valuable strategy for enhancing binding affinity and selectivity for a biological target. The synthesis of such structures typically involves the deprotonation of an activated azetidine derivative, such as an N-acylazetidine, with a strong base, followed by quenching with an electrophile.

Derivatization of the Oxan-4-yloxy Moiety

Modifications to the Oxane Ring Structure

The oxane ring, a tetrahydropyran (B127337) moiety, represents a key structural component of this compound, offering multiple avenues for derivatization. Strategic modifications to this ring can significantly influence the molecule's spatial arrangement and properties. Research into analogous structures suggests that common modifications could include the introduction of substituents, alteration of ring stereochemistry, or replacement with other cyclic systems.

One potential strategy involves the synthesis of analogs with substituents at various positions on the oxane ring. For instance, alkyl or aryl groups could be introduced to probe steric effects, while polar functional groups like hydroxyl or amino groups could be added to modulate solubility and hydrogen bonding capacity. The synthesis of such derivatives would likely involve multi-step sequences starting from functionalized tetrahydropyran precursors.

Furthermore, the stereochemistry of the oxane ring can be a target for modification. The existing oxane ring in the parent compound is typically a racemic or diastereomeric mixture. The development of stereoselective synthetic routes could yield enantiomerically pure or diastereomerically enriched analogs, which is crucial for understanding interactions with chiral biological targets.

Another approach to modifying the oxane ring is its replacement with other carbocyclic or heterocyclic rings. This bioisosteric replacement strategy can lead to the discovery of novel scaffolds with improved properties. For example, replacing the oxane ring with a cyclohexane (B81311) or a piperidine (B6355638) ring would alter the conformational flexibility and polarity of the molecule.

Alterations to the Oxane-Ether Linkage

A primary modification strategy involves the replacement of the ether oxygen with other heteroatoms, such as sulfur or nitrogen, to form thioether or amino-ether analogs, respectively. The synthesis of a thioether analog, for instance, could be achieved by reacting a thiol-functionalized oxane with a suitable azetidine precursor. These modifications would significantly alter the bond angles, bond lengths, and electronic properties of the linkage, thereby influencing the molecule's conformational preferences.

Another avenue for alteration is the modification of the linker's length and composition. The current methoxy (B1213986) linker could be extended by incorporating additional methylene (B1212753) units or replaced with more rigid linkers like alkynes or aromatic rings. Such changes would directly impact the distance and relative orientation between the oxane and azetidine rings.

Cleavage of the ether bond followed by the formation of a new linkage is also a potential derivatization strategy. While challenging, selective cleavage could provide a versatile intermediate for the introduction of a wide array of new linkers, thus expanding the structural diversity of the resulting compounds.

Transformations of the Methoxy Group

The methoxy group in this compound, while seemingly simple, offers several possibilities for chemical transformation to fine-tune the compound's properties. researchgate.netnih.gov The methoxy group is a common feature in many natural products and synthetic pharmaceuticals, valued for its ability to influence ligand-target binding and metabolic properties. researchgate.netnih.gov

One of the most common transformations is O-demethylation to yield the corresponding alcohol. tandfonline.com This transformation is often a metabolic liability but can be strategically employed in synthesis to unmask a reactive hydroxyl group. tandfonline.com This alcohol can then serve as a handle for further functionalization, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

Bioisosteric replacement of the methoxy group is another important strategy. For example, replacing the OCH₃ group with a fluorine atom has been successful in drug discovery programs. tandfonline.com Other potential bioisosteres include the trifluoromethoxy (OCF₃) or difluoromethyl (CF₂H) groups, which can alter the electronic properties and metabolic stability of the molecule. tandfonline.com The use of a deuterated methoxy group (OCD₃) is another option to potentially improve metabolic stability. tandfonline.com

Furthermore, the methoxy group can influence the molecule's conformation and electrostatic potential. tandfonline.com While it is a non-lipophilic substituent when attached to an aromatic system, its contribution to lipophilicity in an aliphatic system is more complex. tandfonline.comtandfonline.com Strategic placement and modification of the methoxy group can therefore be used to optimize a molecule's physicochemical properties for specific applications. tandfonline.comtandfonline.com

Preparation of Hybrid Architectures and Fused Ring Systems

The core structure of this compound serves as a valuable starting point for the construction of more complex molecular architectures, including spirocyclic and fused polycyclic systems. These strategies aim to introduce greater three-dimensionality and structural rigidity, which are often desirable features in medicinal chemistry.

Synthesis of Spirocyclic Derivatives

Spirocycles are compounds containing two rings that share a single common atom. The synthesis of spirocyclic derivatives from azetidine-containing precursors is an active area of research. nih.govenamine.netresearchgate.net These structures are attractive as they introduce a rigid three-dimensional framework. nih.gov

One approach to creating spiro-azetidines involves intramolecular cyclization reactions. For example, a suitably functionalized azetidine derivative can undergo ring closure to form a spirocyclic system. The synthesis of spiro-3,2′-azetidine oxindoles has been achieved through intramolecular C–C bond formation, highlighting a potential pathway for creating novel spirocyclic scaffolds. nih.govacs.org Another general method for synthesizing spirocyclic azetidines involves the reduction of spiro-azetidinones, which can be prepared from cyclic carboxylic acids in two steps. enamine.netresearchgate.net

The azetidine ring itself can be the focus of spirocyclization. For instance, functionalization at the 3-position of the azetidine ring with a chain that can cyclize back onto the azetidine nitrogen or another position would lead to a spirocyclic structure. While specific examples starting directly from this compound are not prevalent in the literature, the general principles of spirocycle synthesis are applicable. nih.gov

Formation of Fused Polycyclic Systems

Fused polycyclic systems, where two or more rings share two or more atoms, represent another class of complex molecules that can be accessed from azetidine precursors. The formation of fused azetidine derivatives often involves cycloaddition reactions or intramolecular cyclizations. nih.govacs.org

Azetines, which are unsaturated analogs of azetidines, are valuable intermediates for the synthesis of fused polycyclic azetidines through cycloaddition reactions. nih.gov For example, [3+2] and [4+2] cycloadditions with 1- and 2-azetines can yield a variety of fused bicyclic and polycyclic systems. nih.gov While this compound is saturated, it could potentially be converted to an azetine intermediate to participate in such reactions.

The Pauson-Khand reaction is another powerful tool for constructing fused tricyclic systems containing an azetidine ring. nih.govacs.org This reaction involves the cobalt-mediated cyclization of an enyne, and has been successfully applied to enyne-azetidines to form fused tricyclic products. nih.govacs.org Additionally, the combination of azetidine structures with other heterocyclic rings, such as 1,2,4-triazole, has been explored to create novel polycyclic energetic materials, demonstrating the versatility of the azetidine scaffold in constructing fused systems. bohrium.com

Exploring Diversity-Oriented Synthesis (DOS) Pathways

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecule libraries for screening in drug discovery and chemical biology. nih.govcam.ac.uk The scaffold of this compound, with its multiple functional groups and stereocenters, is well-suited as a starting point for DOS.

A DOS approach would involve the systematic and divergent modification of the parent molecule to create a library of related but structurally distinct compounds. cam.ac.uk This can be achieved through a "build/couple/pair" strategy, where different building blocks are coupled to the core scaffold, followed by pairing of functional groups to generate a variety of ring systems and molecular shapes. cam.ac.uk

For azetidine-based scaffolds, DOS pathways have been developed to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.govacs.orgnih.gov A typical sequence might involve the unmasking or introduction of orthogonal functional groups on the azetidine ring and the oxane moiety. These functional groups can then be selectively reacted in a branching fashion to generate a diverse set of products. cam.ac.uk For example, a nitrile group could be reduced to an amine, which is then reacted with a panel of electrophiles, while an alcohol is simultaneously or sequentially derivatized with a different set of reagents.

The goal of a DOS campaign starting from this compound would be to explore the surrounding chemical space and generate a library of compounds with a broad range of physicochemical properties and three-dimensional shapes. nih.govacs.org This approach maximizes the chances of discovering molecules with novel biological activities.

Emerging Research Directions and Future Perspectives for the Chemical Compound

Development of Novel and Sustainable Synthetic Routes

The synthesis of azetidine (B1206935) derivatives has historically presented challenges due to the inherent ring strain of the four-membered ring. medwinpublishers.comresearchgate.net Future research will undoubtedly focus on developing more efficient, scalable, and environmentally benign methods to produce 3-[(Oxan-4-yloxy)methoxy]azetidine .

Current synthetic strategies for related heterocyclic compounds are increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. nih.govbohrium.com Methodologies such as microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysis are becoming more common for the production of N-heterocycles. nih.govresearchgate.net For instance, the transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) strategy, which uses alcohols as starting materials and produces only water and hydrogen as byproducts, is a promising green approach for synthesizing N-heterocycles. rsc.org

Table 1: Comparison of Potential Synthetic Methods for Heterocyclic Compounds

MethodAdvantagesDisadvantagesRelevance to Target Compound
Conventional Synthesis Well-established proceduresOften requires harsh reagents, multiple steps, and generates significant waste.Provides a baseline for comparison.
Microwave-Assisted Synthesis Rapid reaction times, often higher yields. nih.govRequires specialized equipment.Could accelerate the etherification step.
Biocatalysis High selectivity, mild reaction conditions.Enzyme availability and stability can be limiting.Potential for stereoselective synthesis of the azetidine core.
Acceptorless Dehydrogenative Coupling (ADC) Uses renewable alcohols, generates minimal waste. rsc.orgMay require specific catalysts and optimization.A green alternative for forming the azetidine ring or modifying side chains.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability.Initial setup can be costly.Could enable continuous and efficient production.

Advancements in Asymmetric Synthesis of Azetidine Derivatives

The introduction of stereocenters into a molecule is crucial for its biological activity. The azetidine ring in This compound can be chiral, and controlling its stereochemistry is a key area for future research. Asymmetric synthesis of azetidines has been a topic of significant interest, with various methods being developed to produce enantiomerically pure compounds. thieme-connect.com

Strategies for achieving asymmetry include the use of chiral catalysts, chiral auxiliaries, and the resolution of racemic mixtures. For example, enantiopure 2-cyano azetidines have been prepared from β-amino alcohols via an intramolecular Michael addition. thieme-connect.com Copper-catalyzed asymmetric addition of nucleophiles to 2H-azirines is another powerful method for accessing chiral aziridines, which can be precursors to azetidines. jchemlett.comjchemlett.com

Future research on This compound will likely focus on adapting these existing asymmetric methods or developing novel ones to control the stereochemistry at the C3 position of the azetidine ring. This would involve the asymmetric synthesis of a chiral 3-hydroxyazetidine precursor, which would then be carried forward to the final product. The development of catalytic enantioselective methods would be particularly valuable for their efficiency and atom economy.

Exploration of the Chemical Compound as a Unique Building Block in Complex Molecular Construction

The unique combination of a rigid, strained azetidine ring and a flexible, polar side chain makes This compound an attractive building block for the synthesis of more complex molecules, particularly in the context of drug discovery. rsc.orgtechnologynetworks.com The azetidine moiety can serve as a rigid scaffold to orient functional groups in three-dimensional space, which is critical for binding to biological targets. rsc.org The nitrogen atom in the ring provides a point for further functionalization, and the ether-containing side chain can influence properties like solubility and cell permeability. frontiersin.org

Future research will likely explore the incorporation of This compound into larger, more complex molecular architectures. This could involve using the nitrogen atom as a nucleophile in various coupling reactions or modifying the oxane ring. The strain of the azetidine ring can also be harnessed in ring-opening reactions to generate 1,3-amino functionalized products. researchgate.net The compound could be used in fragment-based drug design, where its unique properties are combined with other molecular fragments to build novel drug candidates. technologynetworks.com

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Generative AI models can design novel molecules with desired properties, and some models, like SyntheMol, are specifically designed to generate molecules that are easy to synthesize. youtube.com In the future, AI could be used to:

Predict optimal synthetic routes: By analyzing vast databases of chemical reactions, ML models can propose the most efficient and sustainable pathways to synthesize This compound . nih.gov

Optimize reaction conditions: AI algorithms can analyze experimental data to identify the optimal temperature, solvent, catalyst, and other parameters for each step of the synthesis.

Design novel analogs: Generative models could be used to design new derivatives of This compound with improved properties for specific applications. researchgate.net

Table 2: Potential Applications of AI/ML in the Study of this compound

AI/ML ApplicationPotential Impact
Retrosynthesis Prediction Rapidly identifies potential synthetic pathways, saving time and resources. nih.gov
Reaction Outcome Prediction Predicts the yield and potential side products of a reaction, aiding in optimization. technologynetworks.com
De Novo Drug Design Generates novel analogs of the compound with desired biological activities. nih.govresearchgate.net
Property Prediction Estimates physicochemical properties like solubility and lipophilicity, guiding molecular design.

Study of the Chemical Compound's Role in Supramolecular Assemblies or Materials Science Applications (excluding specific material properties)

The ability of molecules to self-assemble into larger, ordered structures is the basis of supramolecular chemistry and has significant implications for materials science. nih.gov Nitrogen-containing heterocycles are known to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which can drive the formation of supramolecular assemblies. msesupplies.com

The structure of This compound possesses several features that could be exploited in supramolecular chemistry. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or a ligand for metal ions. The oxygen atoms in the side chain can also participate in hydrogen bonding. These interactions could be used to direct the self-assembly of the molecule into well-defined architectures like polymers or metal-organic frameworks. rsc.org

While the direct application of this specific compound in materials science is yet to be explored, recent research has shown that azetidine-based compounds can be used as building blocks for energetic materials. researchgate.netacs.orgbohrium.com The study of how This compound interacts with itself and other molecules could open up new avenues for the design of novel functional materials. Future research could investigate its ability to form gels, liquid crystals, or other organized structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(Oxan-4-yloxy)methoxy]azetidine, and what key reaction conditions influence yield?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution or condensation reactions. For analogs with oxazolidine or azetidine backbones, refluxing methanolic solutions of precursors (e.g., aldehydes and amines) at 350 K for 8–12 hours under anhydrous conditions is effective . Key factors include solvent choice (e.g., methanol for solubility), temperature control to avoid side reactions, and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., using methanol or ethyl acetate) improves yield and purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks . Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability tests under varying pH and temperature conditions are recommended to identify degradation pathways . Personal protective equipment (PPE) includes nitrile gloves, safety goggles, and flame-resistant lab coats .

Q. What spectroscopic and analytical methods are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography resolves crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O and C–H⋯π motifs) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry and detects impurities .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • Chromatography (HPLC, GC) monitors purity and reaction progress .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

  • Methodological Answer : A 2<sup>k</sup> factorial design evaluates variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor design (temperature: 300–350 K; solvent: methanol vs. THF; catalyst: 0.5–2.0 mol%) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions . Statistical tools (e.g., ANOVA) quantify significance, while pilot-scale trials validate scalability .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound in various solvents?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates bond dissociation energies and transition states to predict hydrolysis or oxidation susceptibility .
  • Molecular Dynamics (MD) simulations model solvation effects in polar (water) vs. nonpolar (hexane) solvents .
  • QSAR models correlate substituent effects (e.g., methoxy groups) with stability .
  • Software like Gaussian or COSMO-RS provides thermodynamic parameters (e.g., logP, pKa) for solvent selection .

Q. How should researchers address contradictions in experimental data when determining the compound’s crystal structure or reaction mechanism?

  • Methodological Answer :

  • Cross-validation : Compare X-ray data with computational models (e.g., Hirshfeld surface analysis) to resolve discrepancies in hydrogen-bonding networks .
  • Kinetic isotope effects (KIE) or isotopic labeling clarifies mechanistic pathways in conflicting reaction studies .
  • Systematic error analysis identifies instrument calibration issues or sampling biases .
  • Collaborative replication studies mitigate single-lab limitations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.